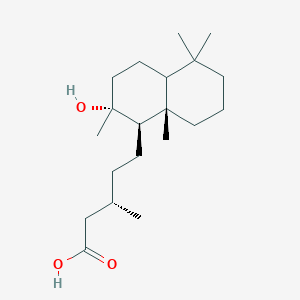
HaloTag Succinimidyl Ester O4 Ligand
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The HaloTag Succinimidyl Ester O4 Ligand is a versatile chemical compound used primarily in the field of protein labeling and analysis. This ligand is designed to form a covalent bond with the HaloTag protein, enabling the specific labeling of proteins in living cells, in solution, or on solid supports. The HaloTag technology, developed by Promega Corporation, allows for the efficient and specific labeling of proteins, facilitating various biochemical and cellular studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of HaloTag Succinimidyl Ester O4 Ligand involves the conjugation of a succinimidyl ester group to an alkyl chloride, separated by three ethylene glycol repeats. This ligand can be synthesized by reacting a primary amine-containing compound with the succinimidyl ester under mild conditions. The reaction typically takes place in a buffered aqueous solution at room temperature, ensuring the formation of stable amide bond linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
HaloTag Succinimidyl Ester O4 Ligand primarily undergoes substitution reactions, where the succinimidyl ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs rapidly under physiological conditions .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-containing compounds and buffered aqueous solutions. The reaction conditions are typically mild, with the reaction proceeding efficiently at room temperature .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond linkage. This product can then be used for various applications, such as protein labeling and immobilization .
Wissenschaftliche Forschungsanwendungen
HaloTag Succinimidyl Ester O4 Ligand has a wide range of scientific research applications, including:
Protein Labeling and Analysis: The ligand is used to label proteins with various functional groups, such as fluorescent labels and affinity tags, enabling the study of protein function and interactions.
Cellular Imaging: The ligand facilitates the imaging of proteins in living cells, allowing researchers to visualize protein localization and dynamics.
Protein Purification: The ligand can be used to purify proteins by immobilizing them on solid supports, making it easier to isolate and study specific proteins.
Biochemical Assays: The ligand is employed in various biochemical assays to study protein-protein and protein-DNA interactions.
Medical Research: The ligand is used in medical research to study disease mechanisms and develop diagnostic tools.
Wirkmechanismus
The mechanism of action of HaloTag Succinimidyl Ester O4 Ligand involves the formation of a covalent bond between the ligand and the HaloTag protein. The succinimidyl ester group reacts with primary amines on the HaloTag protein, forming a stable amide bond. This covalent bond is highly specific and essentially irreversible, ensuring that the labeled protein remains stable even under stringent conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HaloTag Succinimidyl Ester O2 Ligand: Contains a reactive succinimidyl ester group connected to an alkyl chloride separated by an ethylene glycol repeat.
HaloTag Amine O4 Ligand: Contains a reactive amine group connected to an alkyl chloride, separated by an ethylene glycol repeat.
HaloTag Amine O2 Ligand: Contains a reactive amine group connected to an alkyl chloride, separated by an ethylene glycol repeat.
Uniqueness
The uniqueness of HaloTag Succinimidyl Ester O4 Ligand lies in its ability to form stable amide bonds with primary amines, making it highly versatile for various applications. The presence of three ethylene glycol repeats provides flexibility and reduces steric hindrance, enhancing its reactivity and specificity .
Eigenschaften
Molekularformel |
C22H37ClN2O9 |
|---|---|
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C22H37ClN2O9/c23-9-3-1-2-4-11-30-13-15-32-17-18-33-16-14-31-12-10-24-19(26)5-8-22(29)34-25-20(27)6-7-21(25)28/h1-18H2,(H,24,26) |
InChI-Schlüssel |
GBWFRQMAQBSFOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCOCCOCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


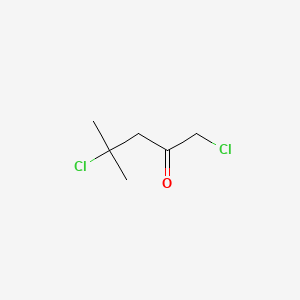

![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
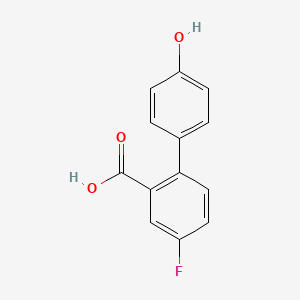
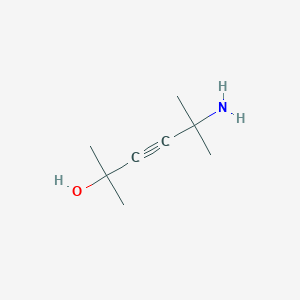
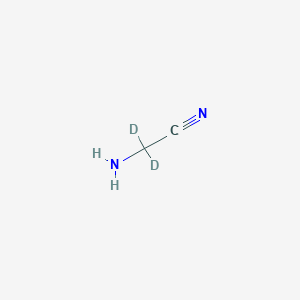
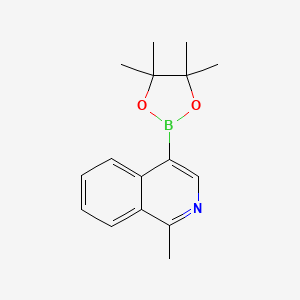
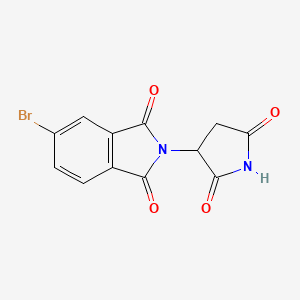
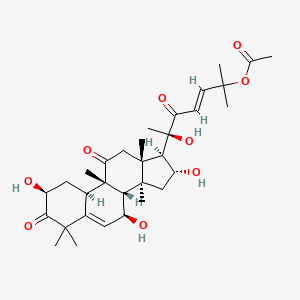
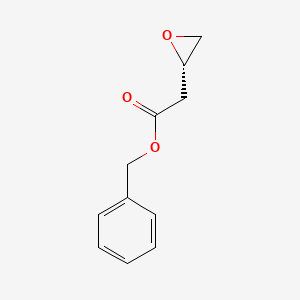
amine hydrochloride](/img/structure/B13446376.png)
